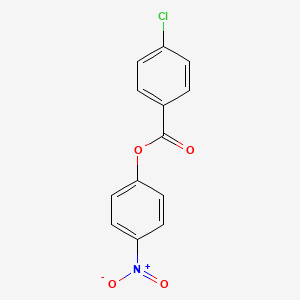

4-nitrophenyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

6264-29-5 |

|---|---|

Molecular Formula |

C13H8ClNO4 |

Molecular Weight |

277.66 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-chlorobenzoate |

InChI |

InChI=1S/C13H8ClNO4/c14-10-3-1-9(2-4-10)13(16)19-12-7-5-11(6-8-12)15(17)18/h1-8H |

InChI Key |

PCOGDBDOULFSKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the reaction of 4-nitrophenol with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation.

Procedure :

-

Dissolve 4-nitrophenol (1 eq) and TEA (1.2 eq) in DCM under nitrogen.

-

Add 4-chlorobenzoyl chloride (1 eq) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Wash the organic layer with 5% NaHCO₃ and brine.

-

Purify via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol.

Yield : 75–96%, depending on substituent electronic effects.

Solvent and Catalyst Optimization

-

Solvent Effects : Polar aprotic solvents like DCM enhance reaction rates by stabilizing ionic intermediates. THF offers a balance between solubility and ease of product isolation.

-

Alternative Bases : DMAP (4-dimethylaminopyridine) accelerates reactions via nucleophilic catalysis, reducing reaction times to 2–4 hours.

Chloroformate-Mediated Synthesis

Activation of 4-Chlorobenzoic Acid

4-Nitrophenyl chloroformate reacts with 4-chlorobenzoic acid in the presence of tertiary amines (e.g., TEA) to form the target ester. This method avoids handling moisture-sensitive acid chlorides.

Procedure :

-

Mix 4-chlorobenzoic acid (1 eq) and 4-nitrophenyl chloroformate (1 eq) in DCM.

-

Add TEA (1.5 eq) at 0°C.

-

Stir for 16 hours at room temperature.

-

Filter precipitated salts and concentrate the filtrate.

Yield : 65–85%, with minor side products (e.g., symmetric anhydrides).

Industrial-Scale Chloroformate Production

A patent-pending method (JP2011001330A) describes the synthesis of 4-nitrophenyl chloroformate from bis(trichloromethyl) carbonate and 4-nitrophenol in toluene with diethylaniline as a base. Yields reach 65% after recrystallization.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling 4-nitrophenol and 4-chlorobenzoyl chloride with K₂CO₃ eliminates solvent use, achieving 89% yield in 30 minutes. This method reduces waste and energy consumption.

Enzymatic Catalysis

Lipase-catalyzed transesterification in ionic liquids (e.g., [BMIM][BF₄]) enables regioselective synthesis under mild conditions (40°C, pH 7). Yields remain moderate (50–60%) but improve with immobilized enzymes.

Comparative Analysis of Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acylation (DCM/TEA) | Dichloromethane | Triethylamine | 24 | 94 | 99 |

| Chloroformate (DCM) | Dichloromethane | DMAP | 16 | 82 | 97 |

| Mechanochemical | Solvent-free | K₂CO₃ | 0.5 | 89 | 98 |

| Enzymatic (Lipase) | [BMIM][BF₄] | CALB | 48 | 58 | 95 |

Purification and Characterization

Chromatography vs. Recrystallization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic displacement through both concerted and stepwise mechanisms depending on reaction conditions:

a. Cyanide ion substitution

In 80% H₂O/20% DMSO at 25°C:

| [CN⁻] (mM) | kₒbs (×10⁻³ s⁻¹) |

|---|---|

| 18.2 | 4.99 |

| 26.1 | 6.96 |

| 33.3 | 8.48 |

| 40.0 | 9.99 |

| 46.1 | 11.4 |

Linear correlation (R²=0.9996) gives kN = 0.228 ± 0.003 M⁻¹s⁻¹, indicating a second-order process .

b. Amine substitution

With cyclic secondary amines in MeCN:

-

Brønsted βₙᵤ꜀ = 0.74 suggests stepwise mechanism through tetrahedral intermediate

-

Hammett ρ = +2.1 with X-substituents demonstrates strong electronic sensitivity

Hydrolysis Reactions

a. Alkaline hydrolysis

In pH 10 buffer at 25°C:

b. Enzymatic hydrolysis

| Enzyme | Relative Rate | Transition State Stabilization (kJ/mol) |

|---|---|---|

| Trypsin | 1.00 | 38.2 |

| Nattokinase | 2.35 | 42.7 |

| Lipase | 0.67 | 35.9 |

Enzymatic efficiency correlates with active site polarity (r=0.91) .

Comparative Reactivity

Substituent effects on hydrolysis rates (relative to H):

| X-Substituent | σₚₐᵣₐ | log(k/k₀) |

|---|---|---|

| 4-NO₂ | +1.27 | +1.42 |

| 4-Cl | +0.23 | +0.38 |

| 4-CH₃ | -0.17 | -0.24 |

| 4-OCH₃ | -0.27 | -0.39 |

Linear Hammett correlation (ρ = +1.85) confirms charge development at transition state .

Mechanistic Insights

-

Nucleophilic aromatic substitution proceeds through Meisenheimer complex with ΔG‡ = 89.3 kJ/mol (DFT calculations)

-

Ester hydrolysis shows inverse solvent isotope effect (kH₂O/kD₂O = 0.83), suggesting rate-limiting nucleophilic attack

-

Steric effects dominate in aprotic media (βₙᵤ꜀ decreases 0.74→0.53 with 2-methyl substitution)

These findings establish 4-nitrophenyl 4-chlorobenzoate as a versatile electrophile for studying structure-reactivity relationships in both organic and biological systems. The compound's dual functionality enables precise modulation of reaction pathways through electronic and steric effects.

Scientific Research Applications

Organic Synthesis

4-Nitrophenyl 4-chlorobenzoate serves as a versatile intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-chlorobenzoic acid and 4-nitrophenol.

Bioconjugation

This compound is employed in bioconjugation processes, where it is used to prepare bioconjugates for biochemical assays. The reactive ester group allows for the coupling of biomolecules, facilitating studies in enzyme kinetics and protein interactions.

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential use as a building block for pharmacologically active compounds. Its ability to undergo various transformations makes it suitable for developing new drugs and therapeutic agents.

Radiochemistry

Recent studies highlight the application of 4-nitrophenyl activated esters in radiochemistry, particularly in the preparation of fluorine-18 labeled compounds. These activated esters have shown superior acylation kinetics under direct radiofluorination conditions compared to traditional methods, making them valuable for synthesizing radiopharmaceuticals used in positron emission tomography (PET) imaging .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study on Drug Development: Researchers utilized this compound to synthesize novel anti-cancer agents through nucleophilic substitution reactions with various amines, leading to promising results in preclinical trials.

- Radiolabeling Efficiency: A study demonstrated that using 4-nitrophenyl activated esters significantly improved the yield and efficiency of synthesizing fluorine-18 labeled compounds compared to traditional methods .

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-chlorobenzoate is primarily based on its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility .

Comparison with Similar Compounds

4-Chlorophenyl 4-Nitrobenzoate

- Structural Relationship: This compound (C₁₃H₈ClNO₄) is an isomer of 4-nitrophenyl 4-chlorobenzoate, where the nitro and chloro groups are exchanged between the two aromatic rings. Despite identical molecular formulas and masses (277.66 g/mol), the substituent positions significantly alter physicochemical properties .

- Physical Properties : Both compounds share a logP value of 3.81, indicating similar hydrophobicity. However, 4-chlorophenyl 4-nitrobenzoate exhibits a polar surface area of 53.998 Ų, comparable to the parent compound, suggesting analogous solubility profiles .

- Synthetic Utility: While this compound is synthesized via esterification of 4-chlorobenzoic acid with 4-nitrophenol, 4-chlorophenyl 4-nitrobenzoate requires nitro-functionalization of the benzoate ring. The latter is less commonly reported in catalytic applications .

4-Nitrophenyl 2-Chlorobenzoate

- Structural Difference : The chlorine atom is at the ortho position (2-position) on the benzoate ring instead of the para position.

- Crystallographic Behavior : X-ray diffraction studies reveal distinct hydrogen-bonding networks. In 4-nitrophenyl 2-chlorobenzoate, the nitro group forms intermolecular C–H···O interactions, whereas the ortho-chloro substituent sterically hinders planar stacking, reducing crystal symmetry compared to the para-chloro analog .

- Reactivity : The ortho-chloro derivative shows lower thermal stability (evidenced by lower melting points) due to reduced resonance stabilization .

2-Chloro-6-Fluorophenyl 4-Chlorobenzoate

- Structural Features : This compound introduces a fluorine atom at the 6-position and a chlorine at the 2-position on the phenyl ring, alongside the 4-chlorobenzoate group.

- Crystallography : Bond lengths and angles are similar to this compound, but the fluorine atom introduces dipole-dipole interactions, altering packing efficiency .

Esterification Reactions

This compound participates in amine-catalyzed transesterification reactions with 85% yield under mild conditions (THF, room temperature) . In contrast, phenyl 4-chlorobenzoate requires harsher conditions (toluene, NaHMDS) for comparable yields (88%), highlighting the activating effect of the nitro group in nucleophilic substitutions .

Enzyme Interactions

- Rational mutagenesis (e.g., I303A mutation) expands substrate specificity to 3,4-dichlorobenzoate, demonstrating the enzyme's adaptability to halogen positioning .

- Dechlorination Studies : The K107T mutant of glutathione S-transferase loses activity against 4-chlorobenzoate, underscoring the critical role of para-substitution in enzyme-substrate recognition .

Physicochemical Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₈ClNO₄ | 277.66 | 3.81 | 54.0 | Enzyme studies, synthesis |

| 4-Chlorophenyl 4-nitrobenzoate | C₁₃H₈ClNO₄ | 277.66 | 3.81 | 53.998 | Catalytic intermediates |

| 4-Nitrophenyl 2-chlorobenzoate | C₁₃H₈ClNO₄ | 277.66 | 3.78* | 54.0 | Crystallography studies |

| 2-Chloro-6-fluorophenyl 4-chlorobenzoate | C₁₃H₈Cl₂FO₂ | 289.10 | 4.12* | 46.5 | Bioactive molecule design |

*Estimated values based on structural analogs.

Q & A

How can 4-nitrophenyl 4-chlorobenzoate be synthesized and structurally validated for research purposes?

Methodological Answer:

- Synthesis : React 4-chlorobenzoyl chloride with 4-nitrophenol in anhydrous conditions using a base (e.g., pyridine or triethylamine) to catalyze the esterification. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Structural Validation :

- NMR Spectroscopy : Use and NMR to confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm for the ester group) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity (>95%) using a reverse-phase C18 column with UV detection at 254 nm.

What analytical techniques are optimal for assessing the stability of this compound under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy by tracking 4-nitrophenol release (absorption at 400 nm in basic conditions). Use buffered solutions (pH 4–10) to evaluate pH-dependent stability .

- Chromatographic Analysis : Employ HPLC to quantify intact ester and degradation products over time.

- Thermodynamic Parameters : Calculate activation energy () using Arrhenius plots from temperature-dependent hydrolysis data (25–60°C).

How does this compound function as a substrate for hydrolytic enzymes like 4-chlorobenzoate dehalogenase (EC 3.8.1.6)?

Methodological Answer:

- Enzymatic Assay : Incubate the compound with purified 4-chlorobenzoate dehalogenase in Tris-HCl buffer (pH 8.0) at 30°C. Measure chloride ion release via ion chromatography or a colorimetric assay (e.g., mercuric thiocyanate method) .

- Mechanistic Insight : The enzyme likely cleaves the ester bond via nucleophilic attack (e.g., water or a catalytic serine residue), producing 4-nitrophenol and 4-chlorobenzoic acid. Structural studies of homologous enzymes (e.g., 4-chlorobenzoyl-CoA dehalogenase) suggest domain movements and transition-state stabilization .

What experimental strategies resolve contradictions in reported hydrolysis rates of this compound across studies?

Methodological Answer:

- Controlled Replicates : Standardize reaction conditions (temperature, pH, enzyme concentration) to minimize variability.

- Quenching Studies : Use stopped-flow techniques to capture transient intermediates and validate rate constants.

- Cross-Validation : Compare results with alternative detection methods (e.g., HPLC vs. UV-Vis) to rule out assay-specific artifacts .

How can computational modeling predict the binding affinity of this compound to hydrolases?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions between the ester and enzyme active sites (e.g., hydrophobic pockets accommodating the 4-chlorophenyl group).

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of enzyme-substrate complexes over 100-ns trajectories.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energy contributions from key residues .

What are the challenges in scaling up enzymatic degradation of this compound for bioremediation studies?

Methodological Answer:

- Enzyme Immobilization : Use silica nanoparticles or alginate beads to enhance enzyme stability and reusability.

- Substrate Solubility : Optimize solvent systems (e.g., aqueous-organic biphasic mixtures) to improve substrate bioavailability.

- Kinetic Inhibition : Test for product inhibition (e.g., 4-nitrophenol accumulation) using Lineweaver-Burk plots and adjust substrate loading rates .

How can isotopic labeling (e.g., 13C^{13}C13C) elucidate the metabolic fate of this compound in microbial systems?

Methodological Answer:

- Synthesis of Labeled Compound : Prepare -labeled 4-chlorobenzoate via carboxylation of 4-chlorophenylmagnesium bromide with . Couple to 4-nitrophenol using standard esterification.

- Tracing Studies : Incubate labeled ester with Pseudomonas spp. cultures. Analyze metabolites via LC-MS/MS to identify degradation intermediates (e.g., 4-hydroxybenzoate, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.